Bienvenue dans la boutique en ligne BenchChem!

L 640035

Thromboxane receptor pharmacology Platelet aggregation TP antagonist screening

L 640035 is a dibenzothiepin TP receptor antagonist validated for robust functional blockade. It achieves 87% maximal inhibition of human platelet aggregation at 10 µM, far exceeding the partial 45% blockade of analog BM 13177. Its narrow 2.5-fold species potency range ensures predictable cross-species dose translation. In cardiac allograft models, it extends graft survival by 47%, outperforming BM 13177's 31% at the same dose. This makes it the quantitatively validated tool for transplant rejection studies. Order L 640035 to ensure complete target coverage without resorting to suprapharmacological concentrations.

Molecular Formula C15H12O3S
Molecular Weight 272.3 g/mol
CAS No. 77167-93-2
Cat. No. B1673792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 640035
CAS77167-93-2
Synonyms3-hydroxymethyldibenzo(b,f)thiepin 5,5-dioxide
L 640035
L-640,035
L-640035
Molecular FormulaC15H12O3S
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C(S2(=O)=O)C=C(C=C3)CO
InChIInChI=1S/C15H12O3S/c16-10-11-5-6-13-8-7-12-3-1-2-4-14(12)19(17,18)15(13)9-11/h1-9,16H,10H2
InChIKeyNYFDVYBQHBRTNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L 640035 (CAS 77167-93-2) Thromboxane A2 Antagonist: Core Identity and Research Procurement Guide


L 640035 (CAS 77167-93-2), chemically defined as 3-(hydroxymethyl)dibenzo[b,f]thiepin 5,5-dioxide, is a dibenzothiepin-derived small molecule that functions as a competitive antagonist at thromboxane A2/prostaglandin endoperoxide (TP) receptors [1]. First disclosed in the early 1980s through patents assigned to Merck Frosst Canada Inc., the compound inhibits platelet aggregation induced by arachidonic acid, collagen, and the prostaglandin endoperoxide analog U44069 [2]. L 640035 has been utilized primarily as a pharmacological tool compound to characterize TP receptor pharmacology and homogeneity across species [3].

Why L 640035 Cannot Be Substituted with Generic Thromboxane Antagonists: Structural and Pharmacological Differentiation


Thromboxane A2 (TP) receptor antagonists constitute a structurally heterogeneous class including sulfonamide derivatives (e.g., SQ 29548), arylsulfonamides (e.g., BM 13177/Sulotroban, BM 13505/Daltroban), and the dibenzothiepin scaffold of L 640035 [1]. L 640035 exhibits a distinct pharmacological fingerprint: while many TP antagonists show pronounced species-dependent potency variations across human, rabbit, and guinea-pig receptor orthologs, L 640035 demonstrates a comparatively consistent activity profile across these same assays, as documented in multi-species comparative studies [2]. Additionally, L 640035 achieves near-complete inhibition of U46619-induced human platelet aggregation at concentrations where certain structural analogs produce only partial blockade, and its in vivo efficacy in prolonging allograft survival has been directly benchmarked against alternative TP antagonists [3].

L 640035 Head-to-Head Comparative Evidence: Quantified Differentiation from Closest TP Antagonist Analogs


Human Platelet TP Receptor Antagonist Potency: L 640035 vs. Nine Structural Analogs

In a direct head-to-head comparison of nine structurally dissimilar thromboxane A2 antagonists, L 640035 exhibited a pA2 value of 5.8 against U46619-induced human washed platelet aggregation, placing it within the intermediate potency tier of the evaluated series. The most potent compound in this direct comparison, SQ 29548, displayed a pA2 of 8.0 (approximately 160-fold higher affinity by dissociation constant). L 640035 demonstrated activity approximately 3.2-fold lower than BM 13505 (Daltroban, pA2 = 6.3) and roughly equipotent to SK&F 88046 (pA2 = 5.7) [1].

Thromboxane receptor pharmacology Platelet aggregation TP antagonist screening

Species-Comparative TP Receptor Antagonism: Human vs. Rabbit vs. Guinea Pig Activity Profile

L 640035 was evaluated across three species in parallel assays using the same U46619 agonist challenge. In rabbit platelet aggregation, L 640035 demonstrated a pA2 of 6.1, representing a modest 2-fold increase in potency relative to human platelets (pA2 = 5.8). In guinea-pig tracheal contraction (an airway smooth muscle preparation), the compound exhibited a pA2 of 5.4. This cross-species consistency contrasts with the behavior of SQ 29548, which shows a more pronounced species divergence: pA2 of 8.0 (human platelets), 7.7 (rabbit platelets), and 6.1 (guinea-pig trachea)—a nearly 80-fold potency difference between human platelets and guinea-pig airways [1].

Species pharmacology Receptor ortholog comparison Translational pharmacology

Functional Platelet Antagonism: L 640035 vs. BM 13177 Maximal Inhibition Comparison

In human washed platelet aggregation assays stimulated by the TP receptor agonist U46619, L 640035 (10 μM) achieved 87% inhibition of the maximum aggregation response, whereas BM 13177 (Sulotroban) at the same concentration produced only 45% inhibition [1]. This difference in achievable maximal blockade occurs despite BM 13177 having only a modestly lower pA2 (4.9) than L 640035 (5.8) in the same assay system [2].

Platelet pharmacology Receptor antagonism efficacy U46619 challenge

Vascular Smooth Muscle TP Receptor Antagonism: Rabbit Aortic Strip Contraction Assay

In isolated rabbit aortic strip preparations contracted with U46619, L 640035 demonstrated a pA2 of 5.8, identical to its potency in human platelet assays. This vascular smooth muscle activity was approximately 100-fold lower than the most potent vascular antagonist in the series (SQ 29548, pA2 = 7.8) and approximately 2.5-fold lower than ICI 185282 (pA2 = 6.2) [1].

Vascular pharmacology Smooth muscle contraction TP receptor

In Vivo Efficacy Benchmark: L 640035 Prolongation of Cardiac Allograft Survival

In a rat heterotopic cardiac allograft transplantation model (Lewis × Brown Norway F1 donor to Lewis recipient), daily intraperitoneal administration of L 640035 at 2 mg/kg prolonged graft survival from a control mean of 7.0 ± 0.2 days to 10.3 ± 0.5 days, representing a 47% prolongation. By comparison, the alternative TP antagonist BM 13177 (Sulotroban) administered at an equivalent 2 mg/kg/day dose extended survival to 9.2 ± 0.8 days—a 31% prolongation [1].

Transplantation immunology In vivo pharmacology Allograft survival

Structural Differentiation: Dibenzothiepin Scaffold vs. Sulfonamide-Derived TP Antagonists

L 640035 is built upon a dibenzo[b,f]thiepin 5,5-dioxide tricyclic core scaffold [1], structurally distinct from the sulfonamide-based TP antagonists SQ 29548 and BM 13177 [2]. This structural divergence correlates with the compound's unique pharmacological profile, including its narrower species potency variation and higher maximal functional inhibition relative to sulfonamide comparators.

Chemical scaffold differentiation Structure-activity relationships Compound sourcing

Recommended Research and Industrial Application Scenarios for L 640035 Based on Quantified Differentiation


TP Receptor Homogeneity and Subtype Characterization Studies

L 640035 is optimally deployed as one of multiple structurally orthogonal TP antagonists in receptor homogeneity studies. As demonstrated by Swayne et al. (1988), inclusion of L 640035 alongside sulfonamide-based antagonists (SQ 29548, BM compounds) enabled statistically significant correlations across assays spanning four orders of magnitude in potency, supporting the conclusion of a homogeneous TP receptor population [1]. Its moderate potency (pA2 ~5.8 across multiple tissues) and dibenzothiepin scaffold make it a valuable reference compound for laboratories requiring chemically diverse tool sets to control for potential scaffold-specific artifacts in TP receptor pharmacology studies.

Preclinical Cardiac Allograft Transplantation Efficacy Models

Based on the direct head-to-head in vivo efficacy data from Foegh et al. (1985), L 640035 is the quantitatively validated tool of choice for investigating TP receptor antagonism in experimental cardiac allograft transplantation. At 2 mg/kg/day i.p., L 640035 extends graft survival by 47% (10.3 ± 0.5 days) versus 31% (9.2 ± 0.8 days) for BM 13177 at the same dose [1]. This superior efficacy makes L 640035 the preferred TP antagonist for proof-of-concept studies examining the role of thromboxane A2 signaling in acute allograft rejection and for evaluating combination regimens where maximal TP receptor contribution must be established.

Cross-Species Translational Pharmacology of TP Receptor Antagonism

L 640035's narrow species potency range (pA2 values: human platelets 5.8, rabbit platelets 6.1, guinea-pig trachea 5.4; 2.5-fold total variation) makes it a superior reference compound for cross-species dose translation compared to SQ 29548, which exhibits a 79-fold potency range across the same assays [1]. Investigators conducting multi-species preclinical studies can employ L 640035 to achieve more predictable exposure-response relationships when moving from rodent to larger animal models, reducing the need for extensive species-specific dose-finding experiments.

Platelet Aggregation Assays Requiring Near-Complete TP Receptor Blockade

In human platelet aggregation studies using U46619 as the TP receptor agonist, L 640035 (10 μM) achieves 87% maximal inhibition compared to only 45% inhibition with BM 13177 at the identical concentration [1]. Researchers requiring robust functional antagonism of TP-mediated platelet responses—such as target validation experiments or pathway interrogation where incomplete blockade could permit residual signaling—should select L 640035 over BM 13177 to ensure adequate receptor coverage without resorting to suprapharmacological compound concentrations that risk off-target activities or solubility limitations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for L 640035

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.